5'-Isobromocriptine

NMR spectroscopy Stereoisomer characterization Pharmaceutical impurity profiling

5'-Isobromocriptine (CAS 68944-89-8) is the fully characterized 8-epimer reference standard of bromocriptine, indispensable for HPLC, UPLC, and LC-MS method development, validation, and impurity quantification in pharmaceutical QC. Unlike generic D2 agonists or uncharacterized isomer mixtures, only this certified diastereoisomer ensures traceability to USP/EP monographs, reproducible retention times, and accurate quantification for regulatory submissions. Supplied with comprehensive COA and analytical data. Documented DMSO solubility (>30 mg/mL) and cold-storage stability (-20°C) provide reproducible sample preparation.

Molecular Formula C32H40BrN5O5
Molecular Weight 654.6 g/mol
Cat. No. B15289675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Isobromocriptine
Molecular FormulaC32H40BrN5O5
Molecular Weight654.6 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O
InChIInChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18?,23-,24+,25+,31?,32+/m1/s1
InChIKeyOZVBMTJYIDMWIL-WQUQBEPMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Isobromocriptine: Technical Baseline and Structural Identity for Analytical and Pharmacological Reference Applications


5'-Isobromocriptine (CAS 68944-89-8; C32H40BrN5O5; MW 654.6 g/mol) is the 8-epimer of the semisynthetic ergot alkaloid dopamine D2 receptor agonist bromocriptine [1]. It forms via epimerization at the C8 position of the lysergic acid moiety [2] and exists as a defined stereoisomer. This compound is primarily utilized as a fully characterized reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing of bromocriptine APIs, and is supplied in compliance with USP/EP pharmacopeial standards [3]. As a traceable impurity marker, it supports regulatory submissions and batch-to-batch consistency verification [3].

Why Generic Dopamine Agonists or Unqualified Isomers Cannot Substitute for Certified 5'-Isobromocriptine in Critical Analytical Workflows


While bromocriptine, cabergoline, pergolide, or other ergot-derived D2 agonists share broad pharmacological class effects [1], they are not interchangeable with 5'-Isobromocriptine in analytical chemistry, quality control, or impurity profiling applications. 5'-Isobromocriptine is a specific diastereoisomer of bromocriptine with distinct chromatographic retention, NMR spectral signatures, and conformational behavior [2]. The epimerization at C8 fundamentally alters its three-dimensional structure and physicochemical interaction with separation media [2]. Consequently, using generic agonists, uncharacterized isomer mixtures, or in-house preparations lacking certified purity introduces unacceptable variability in HPLC/GC retention times, mass spectrometry transitions, and quantification accuracy [3]. For method validation and regulatory compliance, only a certified, fully characterized reference standard of 5'-Isobromocriptine ensures traceability to pharmacopeial monographs and reproducible impurity quantification [3].

Quantitative Differentiation Evidence: 5'-Isobromocriptine Performance Data for Procurement Decision-Making


Structural Confirmation via NMR: Distinct 8-Epimer Conformational Signatures Versus Bromocriptine

5'-Isobromocriptine exhibits distinct NMR spectral patterns and conformational behavior compared to bromocriptine, enabling unambiguous structural confirmation and differentiation of the 8-epimer from the parent molecule. Galambos et al. (2004) reported the first synthesis and NMR characterization of bromocriptine diastereoisomers, documenting unique chemical shifts and coupling constants that arise from the altered spatial arrangement at C8 [1]. These NMR signatures are not present in bromocriptine, cabergoline, or other ergot alkaloids lacking this specific epimeric configuration [2].

NMR spectroscopy Stereoisomer characterization Pharmaceutical impurity profiling

Analytical Purity and Traceability: Certified Reference Standard Grade Versus Technical-Grade Alternatives

5'-Isobromocriptine procured as a certified reference standard is supplied as a fully characterized compound compliant with regulatory guidelines (USP/EP), intended for analytical method development, method validation, and quality control applications [1]. This is in contrast to technical-grade bromocriptine or unqualified isomer preparations which lack the documented purity, impurity profile, and traceability required for regulatory submissions . Certified reference standards provide a known quantitative benchmark (typically ≥95% purity with certificate of analysis) against which unknown samples can be accurately measured.

Analytical method validation Quality control Reference standards

Solubility and Storage Stability: Validated DMSO Solution Handling Versus Undefined Storage Conditions

5'-Isobromocriptine demonstrates solubility in DMSO at concentrations >30 mg/mL , with solutions stored at -20°C remaining stable for up to 3 months . This validated stability window contrasts with unqualified preparations where degradation kinetics are undocumented, potentially introducing unknown impurities or potency loss during long-term storage. The defined DMSO solubility and cold-storage parameters provide a reproducible framework for analytical sample preparation and long-term reference material management.

Solution stability DMSO solubility Sample preparation

Pharmacological Identity: Dopamine D2 Agonist Activity with Distinct Epimeric Configuration

5'-Isobromocriptine is pharmacologically defined as a dopamine D2 receptor agonist and prolactin inhibitor, structurally identified as the (8S)-epimer of 2-bromo-α-ergocryptine [1]. While the parent compound bromocriptine exhibits D2 agonist activity with D1 partial antagonist properties [2], the 8-epimerization alters the three-dimensional presentation of the pharmacophore. Binding affinity data in bovine anterior pituitary membranes indicates an IC50 of 3.00 μM for the epimer [3], though direct comparative Ki values versus bromocriptine under identical assay conditions are not currently available in the public domain. This pharmacological profile is shared with other ergot-derived D2 agonists such as cabergoline and pergolide [4], but the distinct stereochemical identity of 5'-Isobromocriptine necessitates its separate characterization as an impurity marker rather than a therapeutic substitute.

Dopamine receptor Ergot alkaloid Pharmacological characterization

Metabolic Origin and Identity: Defined Epimerization Pathway Versus Synthetic or Uncharacterized Isomers

5'-Isobromocriptine is formed in vivo via epimerization at position 8 of the bromolysergic acid moiety of bromocriptine, as documented in comprehensive metabolic studies across rat, dog, monkey, and human systems [1][2]. Among the 16 metabolites isolated from rat bile and liver preparations, iso-derivatives including isobromocriptine were definitively identified as distinct biotransformation products [1]. Notably, unlike typical ergoline metabolic pathways, no oxidative transformations were detected in the lysergic acid portion of the molecule [1]. This defined metabolic origin contrasts with synthetic impurities or uncharacterized isomer mixtures, providing a clear biochemical rationale for why 5'-Isobromocriptine appears as a relevant impurity in bromocriptine formulations and why its quantification is pharmacopeially mandated.

Drug metabolism Epimerization Metabolite identification

Optimal Procurement and Application Scenarios for 5'-Isobromocriptine in Pharmaceutical and Analytical Settings


Analytical Method Development and Validation for Bromocriptine Impurity Profiling

Procure 5'-Isobromocriptine as a certified reference standard for developing and validating HPLC, UPLC, or LC-MS methods to quantify the 8-epimer impurity in bromocriptine API and finished drug products. The compound's fully characterized identity and regulatory compliance (USP/EP) support method validation protocols and regulatory submissions, with documented DMSO solubility (>30 mg/mL) and cold-storage stability (-20°C, 3 months) providing reproducible sample preparation parameters [1].

Quality Control and Batch Release Testing of Bromocriptine Formulations

Utilize certified 5'-Isobromocriptine reference material as a quantitative calibrator and system suitability standard in quality control laboratories for routine batch release testing. The traceability to pharmacopeial standards ensures that impurity measurements meet regulatory acceptance criteria, with the compound's defined metabolic origin as a genuine in vivo bromocriptine metabolite reinforcing the relevance of its quantification [1].

Metabolite Identification and Pharmacokinetic Studies Requiring Authentic Isobromocriptine

Employ authenticated 5'-Isobromocriptine as an analytical standard in mass spectrometry-based metabolite identification studies or pharmacokinetic investigations of bromocriptine. The documented formation of isobromocriptine via C8 epimerization in multiple species [1] provides the biochemical basis for its inclusion as a reference analyte in studies tracking bromocriptine biotransformation pathways and metabolite exposure.

NMR Spectroscopy Reference for Stereoisomer Structural Elucidation

Use 5'-Isobromocriptine as a reference compound for NMR-based structural confirmation of bromocriptine stereoisomers. The published NMR characterization data [1] enable unambiguous identification of the 8-epimer configuration in unknown samples, supporting research into ergot alkaloid stereochemistry and the analytical differentiation of pharmacologically active diastereomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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